3-(N-BOC-N-Propylamino)phenylboronic acid
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Overview
Description
3-(N-BOC-N-Propylamino)phenylboronic acid is an organic boronic acid compound with the molecular formula C14H22BNO4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is a white to pale yellow solid that is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-BOC-N-Propylamino)phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.
Formation of the Boronic Acid Group: The protected amino compound is then subjected to conditions that introduce the boronic acid group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(N-BOC-N-Propylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Boronic Esters: Formed through oxidation reactions.
Reduced Amines: Resulting from reduction reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling.
Scientific Research Applications
3-(N-BOC-N-Propylamino)phenylboronic acid has diverse applications in scientific research:
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(N-BOC-N-Propylamino)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions. The boronic acid group acts as a receptor, forming a cyclic ester with the cis-diol group, which can be dissociated by changing the pH .
Comparison with Similar Compounds
Similar Compounds
3-(N-Boc-amino)phenylboronic acid: Similar structure but with an amino group instead of a propylamino group.
4-(N-Boc-amino)phenylboronic acid: Similar structure with the amino group at the para position.
Phenylboronic acid: Lacks the BOC-protected amino group and propyl chain.
Uniqueness
3-(N-BOC-N-Propylamino)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and selectivity. The presence of the BOC-protected propylamino group allows for targeted interactions and applications in various fields, making it a versatile compound in both research and industrial settings .
Biological Activity
3-(N-BOC-N-Propylamino)phenylboronic acid is a boronic acid derivative known for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a propyl group on the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.
- Molecular Formula : C13H18BNO2
- Molecular Weight : Approximately 237.06 g/mol
- CAS Number : 2377609-31-7
The compound's structure allows it to participate in various chemical reactions, including Suzuki coupling reactions, which are pivotal in organic synthesis.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This property enables it to interact with biological molecules such as enzymes and receptors, potentially modulating their activity.
Biological Applications
- Anticancer Activity : Studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the Boc group may enhance cellular permeability and stability, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to bind to active sites through boronate ester formation can disrupt normal enzymatic functions.
- Targeted Drug Delivery : The structural characteristics of this compound allow for modifications that can enhance its delivery to specific tissues or cells, particularly in the context of targeted therapies for diseases like cancer.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
- Synthesis Methods : The synthesis typically involves several steps, including Boc protection and subsequent borylation reactions. Detailed methodologies can be found in organic chemistry literature .
-
Case Studies :
- A study demonstrated that derivatives of phenylboronic acids exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the Boc group was found to improve solubility and bioavailability .
- Another investigation highlighted the use of boronic acids in drug delivery systems, where they facilitated the release of therapeutic agents in response to specific biological triggers .
Comparative Analysis
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-(N-tert-Butoxycarbonyl-amino)phenylboronic acid | 380430-49-9 | 0.99 | Substituted at the para position |
1-(tert-Butoxycarbonyl)-1H-indol-4-yl boronic acid | 2102451-30-7 | 0.80 | Indole structure instead of phenol |
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid | 489446-42-6 | 0.79 | Contains an additional methyl group |
The comparative analysis shows that while these compounds share structural similarities, their unique features may influence their biological activities differently.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-5-9-16(13(17)20-14(2,3)4)12-8-6-7-11(10-12)15(18)19/h6-8,10,18-19H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEXFTYRVSOANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CCC)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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